

Physicochemical properties of 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

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Compound of Interest

Compound Name:	4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde
Cat. No.:	B1586859

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An In-depth Technical Guide to **4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde**

Executive Summary

This guide provides a comprehensive technical overview of **4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde**, a heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. The molecule's unique architecture, featuring a trifecta of synthetically valuable moieties—a reactive aldehyde, a displaceable chloro group, and a privileged pyrrolidinyl-thiazole scaffold—positions it as a highly versatile intermediate for the construction of complex molecular libraries. We will delve into its core physicochemical properties, explore its synthetic accessibility and reactivity profile, and contextualize its applications within modern medicinal chemistry, supported by detailed protocols and authoritative references.

Molecular Identity and Physicochemical Properties

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is a solid organic compound whose identity is established by the following identifiers and properties.

Table 1: Core Compound Identifiers

Identifier	Value
CAS Number	175543-06-3 [1] [2]
Molecular Formula	C ₈ H ₉ CIN ₂ OS [1] [2] [3]
Molecular Weight	216.69 g/mol [1] [2] [3]
IUPAC Name	4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde [2]

| Common Synonyms| 4-CHLORO-2-(1-PYRROLIDINO)-5-THIAZOLECARBOXALDEHYDE[\[2\]](#)
[\[3\]](#) |

The physicochemical characteristics, largely based on computational predictions, provide essential data for planning experimental work.

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Source
Boiling Point	354.9 ± 45.0 °C at 760 mmHg	[2] [3]
Density	1.441 ± 0.06 g/cm ³	[2] [3]
Flash Point	168.4 ± 28.7 °C	

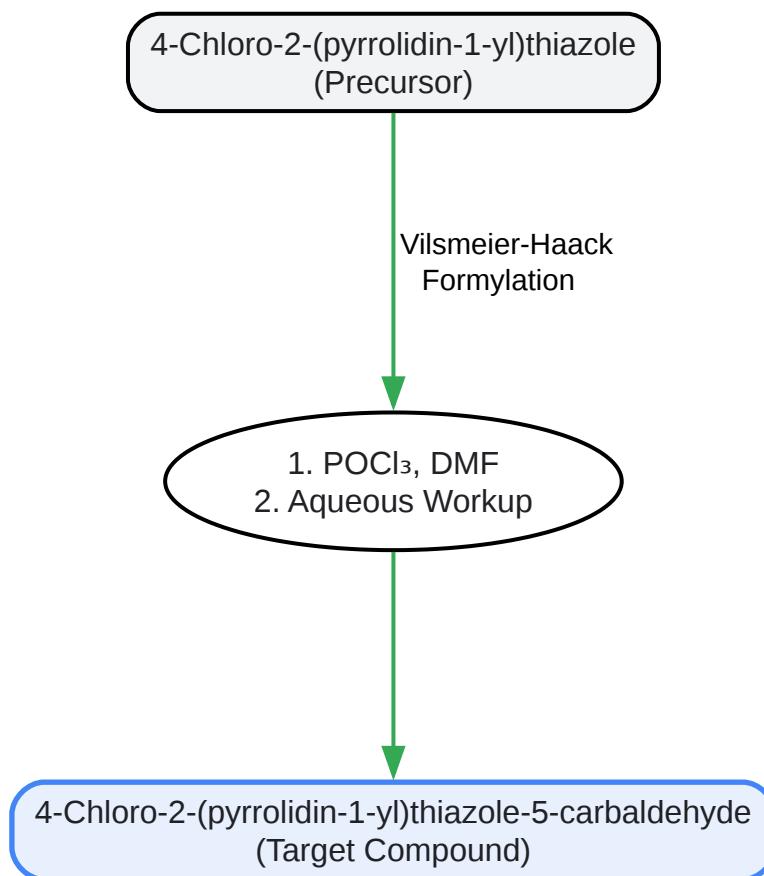
| pKa | 0.84 ± 0.10 |[\[2\]](#)[\[3\]](#) |

Synthesis and Chemical Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its principal functional groups. The thiazole core, substituted with both an electron-donating pyrrolidine group and an electron-withdrawing aldehyde, presents a unique electronic environment that governs its reactivity.

Plausible Synthetic Pathway

While specific proprietary syntheses may vary, a logical and common method for introducing a carbaldehyde group at the C5 position of an electron-rich thiazole ring is the Vilsmeier-Haack reaction. This process involves the formylation of a suitable precursor, such as 4-Chloro-2-(pyrrolidin-1-yl)thiazole, using a formylating agent generated *in situ* from phosphorus oxychloride (POCl_3) and a formamide like N,N-dimethylformamide (DMF).



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Caption: Plausible Vilsmeier-Haack synthesis of the title compound.

Reactivity Profile: A Dual-Handle Intermediate

The true utility for researchers lies in the compound's dual reactive sites, which can be addressed sequentially or in one pot to generate diverse molecular scaffolds.

- The Carbaldehyde Group: As a classic electrophilic center, the aldehyde is a gateway for numerous transformations. It readily undergoes condensation reactions with amines to form Schiff bases (imines), Wittig reactions to generate alkenes, and reductive amination to

produce secondary amines. These reactions are fundamental in fragment-based drug design for linking different molecular motifs.

- The C4-Chloro Group: The chlorine atom on the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of chloride by a wide range of nucleophiles, such as amines, thiols, or alcohols, to introduce new substituents at the C4 position. This reactivity is critical for structure-activity relationship (SAR) studies, enabling scientists to fine-tune the steric and electronic properties of the final molecule.

Applications in Medicinal Chemistry and Drug Discovery

The structural components of **4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde** are well-represented in pharmacologically active agents, making it a high-value starting material.

- Privileged Scaffolds: Both the thiazole ring and the pyrrolidine moiety are considered "privileged scaffolds" in medicinal chemistry.[4][5] Thiazoles are core components of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The non-planar, saturated pyrrolidine ring is highly effective for exploring three-dimensional pharmacophore space, which can lead to improved binding affinity and selectivity for biological targets.[5]
- Antimicrotubule Agents: Research into related 2-amino-thiazole derivatives has demonstrated their potential as potent inhibitors of tubulin polymerization.[6] Specifically, the 2-(pyrrolidin-1-yl) substitution on a 4-amino-5-aryltiazole was found to be crucial for high activity against cancer cell lines.[6] This precedent strongly suggests that **4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde** is an ideal precursor for developing novel anticancer agents that target the microtubule cytoskeleton.
- Intermediate for Bioactive Molecules: The compound serves as a versatile building block for synthesizing a variety of bioactive molecules, including potential antimicrobial and antifungal agents, enzyme inhibitors, and receptor binding ligands.[7][8]

Representative Experimental Protocol: Schiff Base Formation

This protocol details a standard procedure for leveraging the aldehyde functionality, providing a reliable method for derivatization.

Objective: To synthesize N-benzylidene-1-(4-chloro-5-formyl-1,3-thiazol-2-yl)pyrrolidine from the title compound and benzylamine.

Materials:

- **4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde** (1.0 eq)
- Benzylamine (1.1 eq)
- Ethanol (anhydrous)
- Acetic Acid (catalytic amount)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: To a solution of **4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde** (1.0 eq) in anhydrous ethanol, add benzylamine (1.1 eq).
- Catalysis: Add a single drop of glacial acetic acid to catalyze the imine formation.
- Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60 °C) for 2-4 hours.
- Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.

- Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
- Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
- Characterization: Confirm the structure of the resulting Schiff base using NMR, IR, and Mass Spectrometry.

Analytical Characterization

Full characterization of this compound is essential for confirming its identity and purity. While proprietary spectra are held by suppliers, a standard analytical workflow would include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the proton and carbon framework. For example, ^{13}C NMR data for the analogous 4-chloro-2-(1,2,3,4-tetrahydro-isoquinoline-2-yl)-thiazole-5-carbaldehyde is publicly available and provides a reference for expected chemical shifts.[9]
- Mass Spectrometry (MS): To confirm the molecular weight (216.69 g/mol) and isotopic pattern characteristic of a monochlorinated compound.
- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, particularly the strong carbonyl (C=O) stretch of the aldehyde group.

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety.

- Hazard Classification: The compound is classified as harmful (Xn).[2][3]
- Risk Statements: Key risks include being harmful if swallowed (R22) and irritating to the eyes, respiratory system, and skin (R36/37/38).[2][3]
- Safety Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (S36/37/39).[2][3] In case of eye contact, rinse immediately with plenty of water and seek medical advice (S26).[2][3]

- Storage Conditions: Store in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][2][3]

Conclusion

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is more than a mere chemical reagent; it is a strategically designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its combination of a privileged heterocyclic core with two distinct and highly valuable reactive functional groups makes it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel compounds with significant biological potential, particularly in the realm of oncology.

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